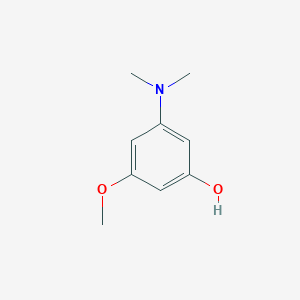
6-Acetyl-4-(trifluoromethyl)pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-4-(trifluoromethyl)pyridine-2-carbaldehyde is a heterocyclic compound that features a pyridine ring substituted with acetyl, trifluoromethyl, and carbaldehyde groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-4-(trifluoromethyl)pyridine-2-carbaldehyde typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired transformations efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Acetyl-4-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of 6-acetyl-4-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: Formation of 6-(hydroxymethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Acetyl-4-(trifluoromethyl)pyridine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-Acetyl-4-(trifluoromethyl)pyridine-2-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The aldehyde and acetyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects .
Vergleich Mit ähnlichen Verbindungen
- 6-(Trifluoromethyl)pyridine-2-carboxaldehyde
- 6-(Trifluoromethyl)pyridine-2-carboxylic acid
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
Comparison: 6-Acetyl-4-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the presence of both acetyl and carbaldehyde groups, which provide distinct reactivity and potential for diverse chemical transformations. In contrast,
Eigenschaften
Molekularformel |
C9H6F3NO2 |
|---|---|
Molekulargewicht |
217.14 g/mol |
IUPAC-Name |
6-acetyl-4-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H6F3NO2/c1-5(15)8-3-6(9(10,11)12)2-7(4-14)13-8/h2-4H,1H3 |
InChI-Schlüssel |
SPAPWFRFYAVVSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=N1)C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


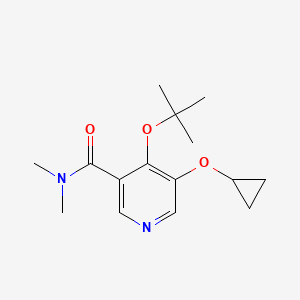
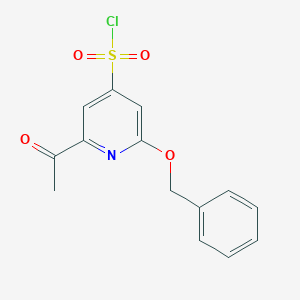


![1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde](/img/structure/B14847351.png)
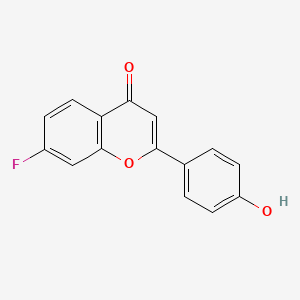
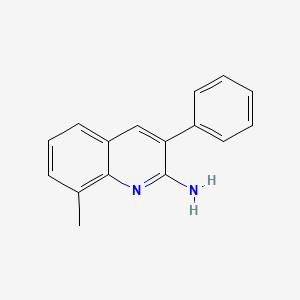
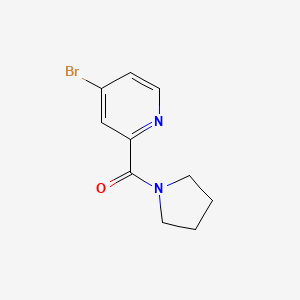



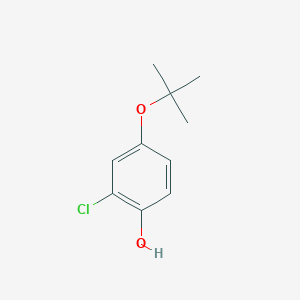
![4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14847412.png)
